

AG 370 solubility and stability in common solvents

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Compound of Interest

Compound Name: AG 370

Cat. No.: B1632401

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Application Notes and Protocols for AG 370

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of **AG 370**, a tyrphostin inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. The included protocols offer standardized methods for determining these properties in your own laboratory settings.

Introduction to AG 370

AG 370 is a potent inhibitor of PDGF-induced mitogenesis, making it a valuable tool for research in areas such as cancer biology and cell signaling. It displays a weaker inhibitory effect on the Epidermal Growth Factor Receptor (EGFR). Understanding its solubility and stability in common laboratory solvents is crucial for accurate and reproducible experimental results.

Solubility of AG 370

The solubility of **AG 370** has been determined in several common organic solvents and aqueous buffers. The data is summarized in the table below. It is important to note that for many tyrphostins, aqueous solubility is limited, and the use of organic solvents is often necessary to achieve desired stock solution concentrations.

Table 1: Solubility of **AG 370** in Common Solvents

Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
Dimethyl Sulfoxide (DMSO)	30	115.7	-
N,N-Dimethylformamide (DMF)	30	115.7	-
DMSO:PBS (pH 7.2) (1:6)	0.1	0.386	-
Ethanol	Data not available	Data not available	Expected to be soluble based on data from similar tyrphostins.
Methanol	Data not available	Data not available	Solubility profile is likely similar to ethanol.
Water	Data not available	Data not available	Expected to be practically insoluble based on data from similar tyrphostins.

Note: The molecular weight of **AG 370** is 259.27 g/mol .

Protocol for Determining Solubility of **AG 370** (Shake-Flask Method)

This protocol describes a standard shake-flask method to determine the equilibrium solubility of **AG 370** in a solvent of interest.

Materials:

- **AG 370** (solid)
- Solvent of interest (e.g., Ethanol, Water, PBS)
- Vials with screw caps
- Orbital shaker or rotator
- Microcentrifuge
- HPLC system with UV detector
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **AG 370** to a series of vials.
 - Add a known volume of the solvent of interest to each vial. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.
 - Securely cap the vials.
- Equilibration:
 - Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
 - Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
- Sample Collection and Preparation:
 - After equilibration, carefully remove the vials and allow any undissolved solid to settle.
 - Transfer an aliquot of the supernatant to a clean microcentrifuge tube.

- Centrifuge the aliquot at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining suspended solids.
- Carefully collect the clear supernatant.
- Quantification by HPLC:
 - Prepare a standard curve of **AG 370** of known concentrations in the solvent of interest.
 - Dilute the collected supernatant with the solvent to a concentration that falls within the range of the standard curve.
 - Analyze the diluted sample and the standards by HPLC-UV.
 - Determine the concentration of **AG 370** in the supernatant by comparing its peak area to the standard curve.
 - Calculate the solubility in mg/mL or molarity.

Stability of AG 370

The stability of **AG 370** in solution is critical for ensuring the integrity of experimental results. Stock solutions in anhydrous DMSO are relatively stable when stored at low temperatures. However, tyrphostins can be susceptible to hydrolysis in aqueous solutions.

Table 2: Recommended Storage and Stability of **AG 370** Solutions

Solvent	Storage Temperature (°C)	Stability Period	Notes
DMSO (anhydrous)	-80	6 months	Aliquot to avoid repeated freeze-thaw cycles.
DMSO (anhydrous)	-20	1 month	Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Buffers	Not recommended for long-term storage	Unstable	Prepare fresh for each experiment.

Protocol for Assessing Stability of AG 370 in Solution (Stability-Indicating HPLC Method)

This protocol outlines a forced degradation study and a method for assessing the stability of **AG 370** in a given solvent over time.

Materials:

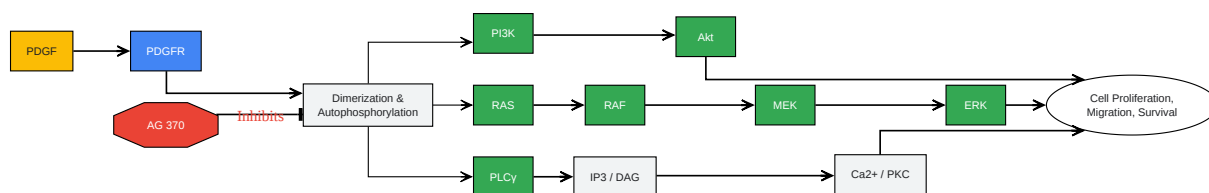
- **AG 370**
- Solvent of interest (e.g., DMSO, Ethanol, PBS)
- HPLC-grade water, acetonitrile, and methanol
- Formic acid or other mobile phase modifier
- Temperature-controlled incubator or water bath
- pH meter
- HPLC system with a photodiode array (PDA) or UV detector
- Vials for sample storage

Procedure:

- Forced Degradation Study (to establish a stability-indicating method):
 - Acid Hydrolysis: Dissolve **AG 370** in the solvent of interest and add HCl to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
 - Base Hydrolysis: Dissolve **AG 370** in the solvent of interest and add NaOH to a final concentration of 0.1 M. Incubate at room temperature.
 - Oxidative Degradation: Dissolve **AG 370** in the solvent of interest and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
 - Thermal Degradation: Store a solution of **AG 370** at an elevated temperature (e.g., 60 °C).
 - Photostability: Expose a solution of **AG 370** to UV light.
 - Analyze all stressed samples by HPLC-PDA to identify degradation products and ensure the analytical method can separate them from the parent compound.
- Stability Study:
 - Prepare a solution of **AG 370** in the solvent of interest at a known concentration.
 - Aliquot the solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4 °C, -20 °C).
 - At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), remove an aliquot.
 - Analyze the sample by the validated stability-indicating HPLC method.
 - Calculate the percentage of **AG 370** remaining at each time point relative to the initial concentration (time 0).
 - Plot the percentage of **AG 370** remaining versus time to determine the degradation rate.

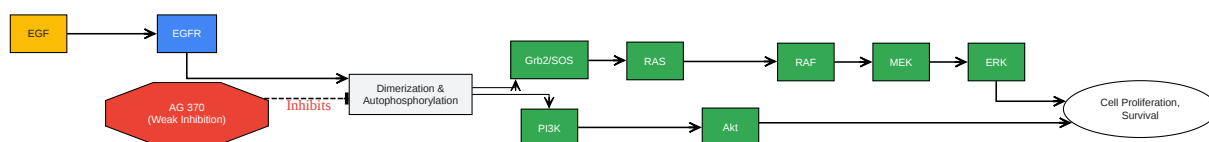
Signaling Pathways

AG 370 primarily targets the PDGFR signaling pathway and has a weaker effect on the EGFR pathway. The diagrams below illustrate these pathways and the point of inhibition by **AG 370**.



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Caption: PDGF Signaling Pathway and Inhibition by **AG 370**.

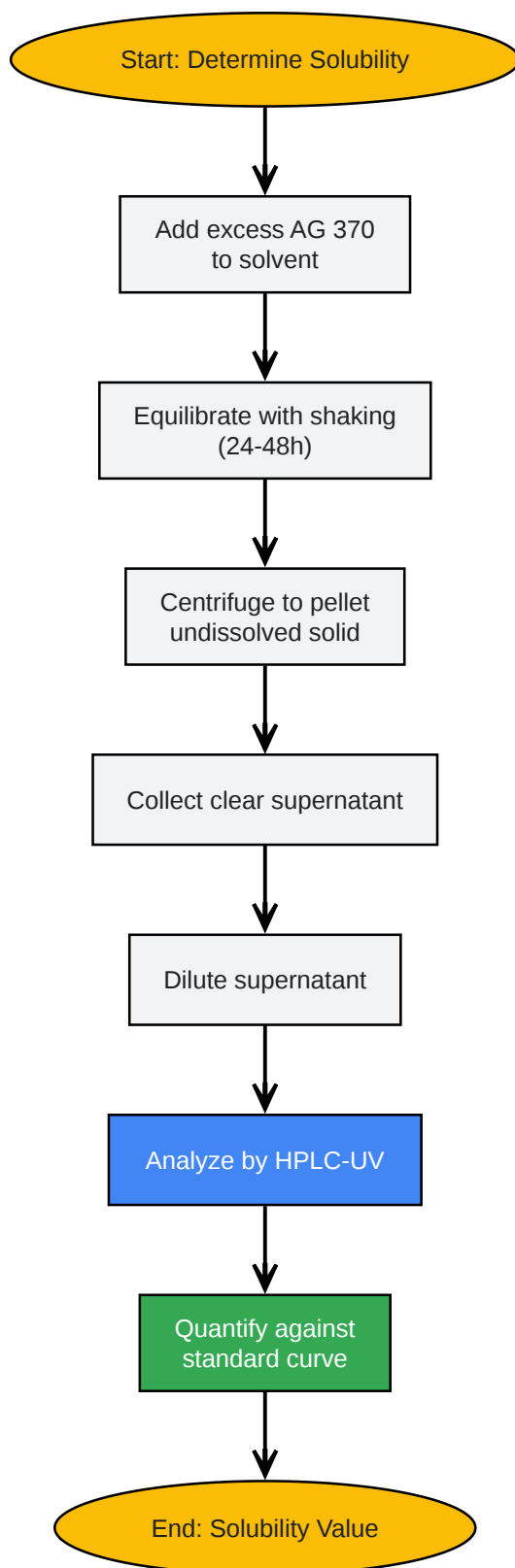


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Caption: EGF Signaling Pathway and Weak Inhibition by **AG 370**.

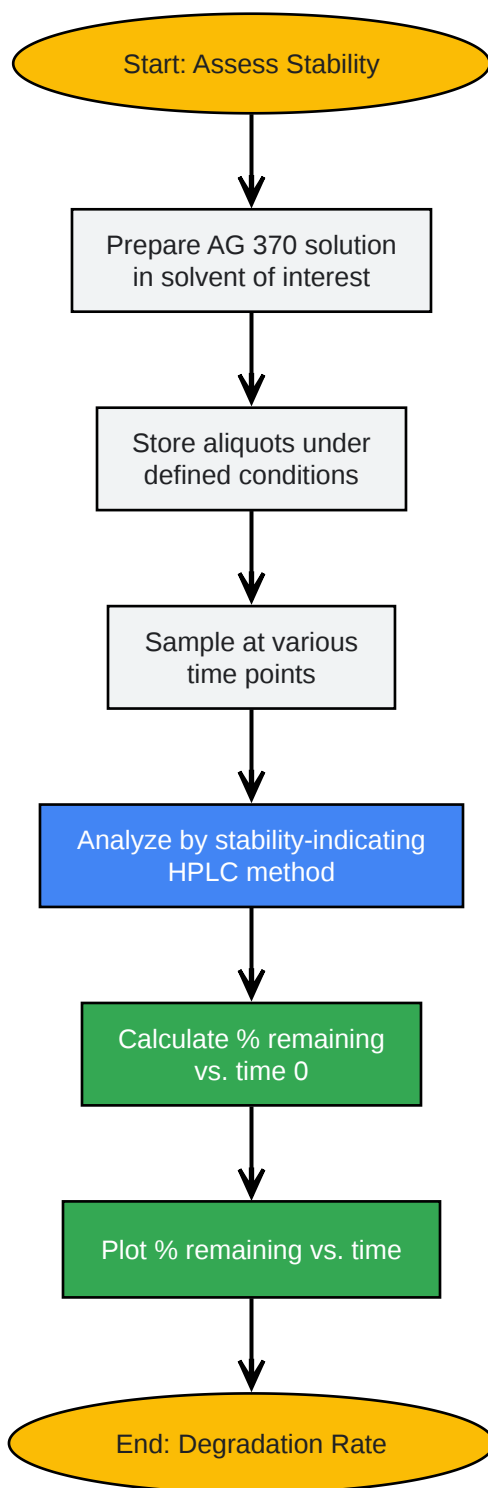
Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Solubility Determination.



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Caption: Workflow for Stability Assessment.

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